molecular formula C13H11NO4 B382132 methyl 3-(furan-2-amido)benzoate

methyl 3-(furan-2-amido)benzoate

Cat. No.: B382132
M. Wt: 245.23g/mol
InChI Key: LWOMBHVRHLEMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-(furan-2-amido)benzoate is an organic compound that features a furan ring attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(furan-2-amido)benzoate typically involves the reaction of furan-2-carboxylic acid with 3-amino-benzoic acid methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(furan-2-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

methyl 3-(furan-2-amido)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(furan-2-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler derivative of furan with similar reactivity.

    3-Amino-benzoic acid methyl ester: Shares the benzoic acid methyl ester moiety.

    Furan-2,3-dione: An oxidized derivative of furan.

Uniqueness

methyl 3-(furan-2-amido)benzoate is unique due to its combined structural features of both furan and benzoic acid derivatives. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23g/mol

IUPAC Name

methyl 3-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C13H11NO4/c1-17-13(16)9-4-2-5-10(8-9)14-12(15)11-6-3-7-18-11/h2-8H,1H3,(H,14,15)

InChI Key

LWOMBHVRHLEMNU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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